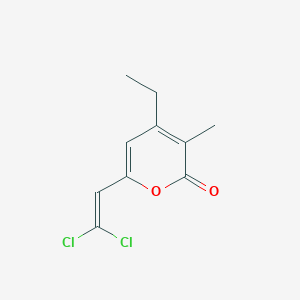

6-(2,2-dichlorovinyl)-4-ethyl-3-methyl-2H-pyran-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives within the 2H-pyran-2-one family, including compounds like 6-(2,2-dichlorovinyl)-4-ethyl-3-methyl-2H-pyran-2-one, often involves multicomponent reactions (MCRs) or environmentally friendly methods. For example, a facile and efficient protocol utilizing ultrasound-mediated condensation has been developed for the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the adaptability and efficiency of modern synthetic approaches in creating complex pyran structures (Wang et al., 2011).

Molecular Structure Analysis

The molecular structure of 2H-pyran derivatives has been extensively studied through spectral and crystallographic analyses. For instance, ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate has been characterized by various techniques, including single-crystal X-ray diffraction, revealing insights into the orthorhombic structure and intermolecular hydrogen bonding that stabilizes the molecular configuration (Xiao-lon, 2015).

Chemical Reactions and Properties

2H-pyran-2-ones undergo various chemical reactions, exploiting their reactive sites for the synthesis of diverse derivatives. For example, the thermolysis of chlorovinyl imines provides an alternate route for synthesizing pyranoquinolin-3-one and pyranoacridin-3-one derivatives, demonstrating the reactivity and versatility of the pyran scaffold in organic synthesis (Patra, 2017).

Physical Properties Analysis

The physical properties of 2H-pyran-2-one derivatives are closely linked to their molecular structure. For instance, the crystal and molecular structure of isobutyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate provides valuable information on the conformation of the pyran ring, which affects its physical characteristics and reactivity (Kumar et al., 2013).

科学的研究の応用

Synthesis and Biological Activity

A series of functionalized tetrahydropyran and dihydropyran derivatives were synthesized, highlighting the importance of the chlorovinyl group in biological activity. These derivatives, including 2-alkyl-4-chloro-5,6-dihydro-2H-pyrans, show potential as leads for chemical modifications and biological studies due to their cytotoxicity against human solid tumor cells. This underscores the compound's significance in medicinal chemistry and potential therapeutic applications (Miranda et al., 2006).

Chemical Transformations and Derivatives

The chemical versatility of 6-unsubstituted 2H-pyran-2-one derivatives was demonstrated through various synthesis methods. The production of 4-chloro-2H-pyran-2-one and its transformation into different 4-substituted 2H-pyran-2-ones serves as a foundational approach for generating novel compounds. This research contributes to the broader understanding of pyran derivatives' synthetic adaptability, facilitating the exploration of new chemical entities for diverse scientific applications (Kvita & Sauter, 1990).

Anticorrosive Properties

Investigating the anticorrosion performance of pyran-2-one derivatives on mild steel in acidic media revealed these compounds as effective corrosion inhibitors. Their chemisorption on metal surfaces and the establishment of chemical bonds illustrate the potential of such derivatives in protecting industrial materials. This application is crucial for industries seeking environmentally friendly and efficient solutions to material degradation (Hattak et al., 2021).

Nonlinear Optical Properties

The synthesis and investigation of symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran revealed their significant nonlinear optical properties. These findings suggest applications in optical technologies, where materials with large hyperpolarizabilities and high decomposition temperatures are desirable. This research opens avenues for developing advanced materials for electro-optical devices (Moylan et al., 1996).

作用機序

将来の方向性

特性

IUPAC Name |

6-(2,2-dichloroethenyl)-4-ethyl-3-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-3-7-4-8(5-9(11)12)14-10(13)6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVIBFNEZSQZCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)OC(=C1)C=C(Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)

![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)

![3-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5577706.png)

![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5577723.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)